molecular formula C8H8N4S B1452455 4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine CAS No. 913322-48-2

4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine

Cat. No.: B1452455
CAS No.: 913322-48-2
M. Wt: 192.24 g/mol
InChI Key: RNULSDNUWKDSSC-UHFFFAOYSA-N
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Description

4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a thiazole substituent at the 6-position and a methyl group at the 4-position. Its molecular formula is C₈H₈N₄S, with a molecular weight of 192.24 g/mol and CAS number 913322-48-2 . The compound is cataloged under MDL number MFCD08705823 and is utilized in biochemical research, particularly in drug discovery, due to the pharmacological relevance of pyrimidine and thiazole moieties .

Properties

IUPAC Name

4-methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-5-4-6(12-8(9)11-5)7-10-2-3-13-7/h2-4H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNULSDNUWKDSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699328
Record name 4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10699328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913322-48-2
Record name 4-Methyl-6-(2-thiazolyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913322-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with serine/threonine-protein kinases, which are crucial for cell cycle control . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, this compound has shown potential in modulating the activity of various biomolecules, including those involved in antimicrobial and anticancer activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce apoptosis in cancer cells by arresting the cell cycle at specific phases . Furthermore, this compound can modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound has been shown to inhibit certain enzymes, leading to a cascade of biochemical events that result in changes in gene expression and cellular function . The binding interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and enhance its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The specific enzymes involved in its metabolism include cytochrome P450 enzymes, which play a crucial role in its biotransformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins . Understanding these factors is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites . This precise localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Biological Activity

4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine core substituted with a thiazole ring. This specific arrangement is believed to contribute to its biological activities, particularly in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of protein kinases, especially CDKs. Inhibition of CDK activity leads to cell cycle arrest and subsequent apoptosis in cancer cells. The compound has shown potential in targeting various CDK isoforms, including CDK2 and CDK4, which are often overexpressed in cancerous tissues.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the antiproliferative activity of this compound against several human cancer cell lines. The results indicate promising activity:

Cell Line IC50 (µM) Mechanism
A549 (Lung)0.127Induction of apoptosis via CDK inhibition
MCF-7 (Breast)0.560Cell cycle arrest at S and G2/M phases
HT-29 (Colon)0.250Disruption of microtubule dynamics

These findings suggest that the compound has strong antiproliferative effects across different cancer types.

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications to the thiazole and pyrimidine moieties significantly affect biological activity. For instance:

  • Substituents on the Thiazole Ring : Electron-donating groups at specific positions enhance activity against certain cancer cell lines.
  • Pyrimidine Modifications : Alterations in the methyl group position on the pyrimidine core can either enhance or diminish CDK inhibitory effects.

Case Studies

  • Case Study 1 : A study reported that derivatives of this compound exhibited selective inhibition against CDK2 with Ki values in the low nanomolar range. This selectivity indicates potential for reduced side effects compared to non-selective kinase inhibitors .
  • Case Study 2 : In vivo studies demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at submicromolar concentrations . The mechanism was attributed to enhanced apoptosis and reduced proliferation markers in treated tumors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Pyrimidine 6-Position Key Features
4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine C₈H₈N₄S 192.24 1,3-thiazol-2-yl Contains sulfur in thiazole; moderate lipophilicity
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine (APY7) C₁₇H₁₂ClN₅S 353.83 Benzothiazole + 4-chlorophenyl Chlorine enhances electron-withdrawing effects; higher molecular weight
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine C₉H₉N₃S 207.25 Thiophen-2-yl Thiophene replaces thiazole; sulfur retained but lacks nitrogen in ring
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 Piperidin-1-yl Nitrogen-rich aliphatic substituent; no sulfur; potential for H-bonding
4-Methyl-6-[(4-methylphenyl)sulfonyl]pyrimidin-2-amine C₁₂H₁₃N₃O₂S 263.31 4-methylphenylsulfonyl Sulfonyl group increases polarity; may improve metabolic stability
4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine C₁₂H₁₃N₃ 199.25 4-methylphenyl Aromatic substituent; no heteroatoms; higher lipophilicity
Key Observations:
  • Sulfur vs. Nitrogen vs. Aromatic Substituents : The thiazole and thiophene analogs retain sulfur, which may enhance metal-binding properties in biological targets . Piperidine and sulfonyl derivatives introduce nitrogen or oxygen, altering solubility and hydrogen-bonding capacity .
  • Molecular Weight : APY7 (353.83 g/mol) is significantly heavier due to the chlorophenyl and benzothiazole groups, which could influence pharmacokinetics .
  • Melting Points : APY7 exhibits a high melting point (262–264°C), likely due to strong intermolecular interactions from the chlorophenyl group . Data for the target compound is unavailable but may vary based on crystallinity.

Crystallographic and Analytical Data

  • Crystallography : Pyrimidine derivatives like the piperidine analog are often analyzed via X-ray crystallography using programs like SHELXL for structural confirmation .
  • Mass Spectrometry : APY7 was characterized by ESI-MS (m/z 363 [M-H]⁻), confirming its molecular weight .

Preparation Methods

General Synthetic Strategy Overview

The synthesis generally involves:

  • Construction of the thiazole moiety with appropriate substituents.
  • Formation of enaminone intermediates.
  • Cyclization to form the pyrimidine ring.
  • Coupling of the thiazole and pyrimidine components.

Microwave-assisted reactions and palladium-catalyzed coupling are frequently employed to enhance yields and reduce reaction times.

Preparation of the Thiazole Building Block

The thiazole fragment, specifically 4-methylthiazol-2-yl derivatives, is prepared via condensation reactions involving thiourea derivatives and α-haloketones or β-ketoesters.

  • Example synthesis : Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. The methylamino group is often protected as a tert-butoxycarbonate to prevent interference in later steps.

  • Alkylation and enaminone formation : The protected thiazole derivative is alkylated with cyanomethanide to form cyanoacetyl intermediates, which are then converted to enaminones by refluxing with N,N-dimethylformamide–dimethylacetal (DMF–DMA).

  • Fluorination : Selectfluor in methanol at 0 °C is used to fluorinate enaminones, introducing fluorine substituents when required.

Formation of Pyrimidine Ring

The pyrimidine core is synthesized via condensation of enaminones with guanidine derivatives:

  • Classical condensation : Enaminones react with guanidine hydrochloride under microwave-assisted conditions to form pyrimidin-2-amines. This step constructs the pyrimidine ring by cyclization.

  • Microwave irradiation : This method significantly improves reaction efficiency, reducing time and increasing yields compared to conventional heating.

  • Challenges : Bulky substituents on the enaminone can hinder ring formation due to steric and electronic effects, sometimes causing reaction failure under standard conditions.

Coupling of Thiazole and Pyrimidine Units

Two main approaches are employed:

  • Pyrimidine ring cyclization route : Coupling occurs during the pyrimidine ring formation by condensing enaminones derived from the thiazole with guanidine derivatives.

  • Buchwald–Hartwig amination : Palladium-catalyzed cross-coupling of pyrimidin-2-amine derivatives with aryl bromides bearing the thiazole substituent provides an alternative route to the final compound.

Key Synthetic Procedures

Procedure No. Description Key Reagents/Conditions Notes
1 5-Acetylthiazole formation Cyclopentylamine → isothiocyanate → thiourea derivatives Flash chromatography for purification
2 Enaminone formation Alkylation with cyanomethanide, reflux with DMF–DMA Protecting groups used to mask interfering amines
3 Pyrimidine amine formation Enaminone + guanidine hydrochloride, microwave-assisted Microwave improves yield and reduces reaction time
4 Substitution of bromide with secondary amines Palladium-catalyzed Buchwald–Hartwig amination Alternative route to final compound
5 Reduction of nitro compounds to amines Hydrogenation with Pd/C Used for intermediates with nitro groups
6 Mercury-promoted guanylation N,N-bis-Boc-S-methylisothiourea, Et3N, HgCl2 Formation of guanidine intermediates
7 TFA-mediated Boc removal TFA/DCM reflux Deprotection step for guanidine derivatives
8 Pyrimidine cyclization Enaminone + guanidine derivatives, microwave Final ring closure step

Detailed Research Findings and Yields

  • The condensation of enaminones with guanidine derivatives under microwave conditions yields 4-methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives in yields ranging from 5% to 57% depending on substituents and conditions.

  • Palladium-catalyzed Buchwald–Hartwig amination provides moderate yields (~25%) for the coupling of pyrimidin-2-amine with brominated thiazole derivatives.

  • Bulky alkyl groups on the thiazole ring (e.g., isopropyl) reduce reaction efficiency or cause failure due to steric hindrance.

  • Protection of amino groups with Boc (tert-butoxycarbonyl) is crucial to prevent side reactions during guanidine formation and pyrimidine cyclization.

Summary Table of Key Intermediates and Yields

Intermediate/Compound Yield (%) Key Notes Source
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate 72 Alkylation and cyanomethanide addition
Enaminone derivatives (various R groups) 5–57 Microwave-assisted condensation with guanidine
1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine 25 Palladium-catalyzed reductive amination
Boc-protected guanidine derivatives Quantitative Mercury-promoted guanylation and Boc deprotection

Q & A

Q. Advanced Research Focus

  • Core modifications : Systematically vary substituents at the 4-, 6-, and 2-positions (e.g., methyl, fluorophenyl, morpholine) to map electronic and steric effects .
  • Bioisosteric replacement : Substitute thiazole with oxazole or pyridine to assess impact on target binding .
  • In vitro/in vivo correlation : Pair enzyme inhibition assays (e.g., IC₅₀ against kinases) with pharmacokinetic studies (e.g., metabolic stability in liver microsomes) .

How can molecular docking studies guide the design of analogs with improved target specificity?

Q. Advanced Research Focus

  • Target selection : Prioritize proteins with conserved binding pockets (e.g., ATP-binding sites in kinases) using databases like PDB (e.g., PDB ID: ZRD) .
  • Docking protocols : Use flexible ligand docking in Schrödinger or MOE to account for induced-fit effects. Validate poses with MD simulations (100 ns trajectories) .
  • Free energy calculations : Apply MM-GBSA to rank analogs by predicted ΔG binding, correlating with experimental IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine
Reactant of Route 2
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4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine

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